molecular formula C9H8N2O B8672223 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one

1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one

Cat. No.: B8672223
M. Wt: 160.17 g/mol
InChI Key: MURZOUZKEQXTPA-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo-pyridine core, followed by substitution reactions to introduce the ethanone group . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The ethanone group can be substituted with various nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, the compound disrupts the signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
  • 1-(3H-imidazo[4,5-c]pyridin-4-yl)ethanone

Uniqueness: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is unique due to its specific pyrrolo-pyridine core structure, which imparts distinct biological activities. Compared to its analogs, this compound exhibits higher potency in inhibiting FGFRs and has shown promising results in preclinical studies for cancer therapy .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-(1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone

InChI

InChI=1S/C9H8N2O/c1-6(12)9-7-2-4-10-8(7)3-5-11-9/h2-5,10H,1H3

InChI Key

MURZOUZKEQXTPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.58 mmol), Pd(PPh3)4 (763 mg, 0.66 mmol), and tributyl(1-ethoxyvinyl)stannane (2.61 g, 7.23 mmol) in NMP (20 mL) was stirred under N2 at 140° C. for 18 h. The reaction mixture was poured into aqueous HCl solution (2 N, 150 mL), stirred at RT for 2 h, and washed with DCM (50 mL×3). The aqueous layer was adjusted to pH 8 with NaHCO3 (solid), extracted with EtOAc (50 mL×3), and concentrated under reduced pressure to afford 680 mg (64.6%) of 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone as yellow solid: MS (ESI) nilz: 161.1 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
763 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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